molecular formula C15H20N2O B8417298 (5-Tert-butyl-2-p-tolyl-2h-pyrazol-3-yl)-methanol

(5-Tert-butyl-2-p-tolyl-2h-pyrazol-3-yl)-methanol

Cat. No. B8417298
M. Wt: 244.33 g/mol
InChI Key: NEQJOVOIBXONPF-UHFFFAOYSA-N
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Patent
US07897599B2

Procedure details

To an oven dried round bottom flask containing 5-tert-Butyl-2-p-tolyl-2H-pyrazole-3-carboxylic acid ethyl ester (0.64 g, 2.2 mmol) was added anhydrous THF (20 mL) followed by the drop wise addition of DIBAL-H (0.96 mL, 4.9 mmol) under nitrogen. After stirring at room temperature for 30 minutes the reaction was diluted with 100 mL diethyl ether and quenched with 5 mL Methanol stirring for an additional 30 minutes at room temperature. The resulting slurry was treated with 5 g MgSO4 and filtered through a pad of diatomaceous earth. The filter cake was washed with 3×75 mL portions of ether and the combined filtrates concentrated under vacuo to afford the desired alcohol as a clear oil (0.515 g, 96%). No further purification was necessary. Expected mass=244. Observed mass=245.
Name
5-tert-Butyl-2-p-tolyl-2H-pyrazole-3-carboxylic acid ethyl ester
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.96 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]([C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=2)[N:8]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:10]=1)=O)C.C1COCC1.CC(C[AlH]CC(C)C)C>C(OCC)C>[C:11]([C:9]1[CH:10]=[C:6]([CH2:4][OH:3])[N:7]([C:15]2[CH:16]=[CH:17][C:18]([CH3:21])=[CH:19][CH:20]=2)[N:8]=1)([CH3:14])([CH3:12])[CH3:13]

Inputs

Step One
Name
5-tert-Butyl-2-p-tolyl-2H-pyrazole-3-carboxylic acid ethyl ester
Quantity
0.64 g
Type
reactant
Smiles
C(C)OC(=O)C=1N(N=C(C1)C(C)(C)C)C1=CC=C(C=C1)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0.96 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 minutes the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To an oven dried round bottom flask
CUSTOM
Type
CUSTOM
Details
quenched with 5 mL Methanol stirring for an additional 30 minutes at room temperature
Duration
30 min
ADDITION
Type
ADDITION
Details
The resulting slurry was treated with 5 g MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through a pad of diatomaceous earth
WASH
Type
WASH
Details
The filter cake was washed with 3×75 mL portions of ether
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates concentrated under vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(N(N1)C1=CC=C(C=C1)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.515 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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